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Compound of Interest

Compound Name:
2-(1H-1,2,3-Triazol-1-YL)benzoic

acid

Cat. No.: B1323098 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a detailed single-crystal X-ray diffraction study for

2-(1H-1,2,3-triazol-1-yl)benzoic acid is not publicly available. This guide provides a

comprehensive overview of the crystallographic characteristics of a closely related isomer, 4-

(1H-1,2,3-triazol-1-yl)benzoic acid, to serve as a representative model for this class of

compounds. The methodologies and structural features discussed are broadly applicable to the

analysis of such molecular solids.

Introduction
Triazole-containing compounds are of significant interest in medicinal chemistry and materials

science due to their diverse biological activities and unique molecular recognition properties.

The spatial arrangement of these molecules in the solid state, dictated by their crystal structure,

is paramount for understanding their physicochemical properties, such as solubility, stability,

and bioavailability. This document outlines the key crystallographic features of 4-(1H-1,2,3-

triazol-1-yl)benzoic acid and provides standardized protocols for its synthesis and structural

determination.

Crystallographic Data
The crystal structure of 4-(1H-1,2,3-triazol-1-yl)benzoic acid has been determined by single-

crystal X-ray diffraction. The key crystallographic parameters are summarized in the table
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below.[1] This data provides the fundamental information about the unit cell dimensions and

symmetry of the crystal lattice.

Parameter Value

Chemical Formula C₉H₇N₃O₂

Molecular Weight 189.17 g/mol

Crystal System Monoclinic

Space Group P 1 21/c 1

a 4.8058 Å

b 5.4704 Å

c 31.7944 Å

α 90°

β 90.687°

γ 90°

Residual Factor 0.0470

Table 1: Crystallographic data for 4-(1H-1,2,3-

triazol-1-yl)benzoic acid.[1]

Experimental Protocols
The following sections detail the generalized procedures for the synthesis, crystallization, and

structural analysis of triazolylbenzoic acids, adapted from established methodologies for similar

compounds.[2]

Synthesis via Click Chemistry
A common and efficient method for the synthesis of 1H-1,2,3-triazolylbenzoic acids is the

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
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Azide Formation: The corresponding azidobenzoic acid is prepared from aminobenzoic acid

via diazotization followed by reaction with sodium azide.

Cycloaddition: The azidobenzoic acid is then reacted with a suitable alkyne in the presence

of a Cu(I) catalyst. For the parent compound, acetylene gas or a protected form can be used.

The catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a

reducing agent like sodium ascorbate.[2]

Work-up and Purification: The crude product is typically isolated by filtration or extraction.

Purification is achieved by recrystallization from a suitable solvent system to yield the pure

product.

Crystallization for X-ray Analysis
Growing single crystals of sufficient quality is a critical step for X-ray diffraction studies.

Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent

mixture in which the compound has moderate solubility.

Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen

solvent. The solution is filtered to remove any particulate matter and left undisturbed in a

loosely covered vial to allow for slow evaporation of the solvent at room temperature.

Crystal Harvesting: Once well-formed single crystals appear, they are carefully harvested

from the solution for mounting on the diffractometer. Yellow block-like crystals can often be

grown from solutions such as tetrahydrofuran (THF) with a small amount of ethyl acetate.[2]

Single-Crystal X-ray Diffraction (SCXRD)
Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100

K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer

equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2]

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using full-matrix least-squares on F².
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Visualized Workflows and Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the

key intermolecular interactions that define the crystal packing of triazolylbenzoic acids.
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Caption: Experimental workflow for synthesis and structural analysis.
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Caption: Key intermolecular hydrogen bonding interactions.

Structural Features and Intermolecular Interactions
In the crystal lattice of triazolylbenzoic acids, the arrangement of molecules is predominantly

governed by hydrogen bonding.

Carboxylic Acid Dimers: A common and robust supramolecular synthon observed is the

formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the

carboxylic acid groups of two neighboring molecules.[3]

Triazole Interactions: The nitrogen atoms of the triazole ring act as effective hydrogen bond

acceptors. This allows for the formation of O-H···N or C-H···N interactions, which link the

primary carboxylic acid dimers into higher-dimensional networks, such as chains or sheets.

[3]

Planarity: The molecule is largely planar, with only a slight twist typically observed between

the planes of the benzene and triazole rings. For instance, in a related structure, the dihedral

angle between these rings is 6.32 (7)°.[3] This near-planarity facilitates efficient crystal

packing.
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The combination of these intermolecular forces results in a stable, three-dimensional

supramolecular architecture. Understanding these interactions is crucial for crystal engineering

and the rational design of new materials with desired solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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